

An In-depth Technical Guide to the Physical Properties of 4-Bromodibenzothiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromodibenzothiophene**

Cat. No.: **B1267965**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-Bromodibenzothiophene**. The information is curated for professionals in research, scientific, and drug development fields, with a focus on clarity, detail, and practical application.

Core Physical Properties

4-Bromodibenzothiophene is a sulfur-containing heterocyclic organic compound. Its physical characteristics are foundational to its application in various scientific domains, including organic synthesis and materials science.

The key physical and chemical properties of **4-Bromodibenzothiophene** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	<chem>C12H7BrS</chem>
Molecular Weight	263.15 g/mol [1]
Melting Point	85.0 to 89.0 °C
Boiling Point	386.6 ± 15.0 °C (Predicted)
Density	1.611 g/cm ³
CAS Number	97511-05-2
Appearance	White to off-white crystalline powder
Solubility	Information not readily available in searches

Experimental Protocols

Detailed methodologies for determining the key physical properties of organic compounds like **4-Bromodibenzothiophene** are outlined below. These are generalized protocols that can be adapted for specific laboratory settings.

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method[\[2\]](#)[\[3\]](#)

- Sample Preparation: A small amount of the crystalline **4-Bromodibenzothiophene** is finely powdered.[\[4\]](#) The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.[\[5\]](#)
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer. Modern apparatuses often use a heated metal block.
- Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[\[3\]](#)

- Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is reported as the melting point.[3]

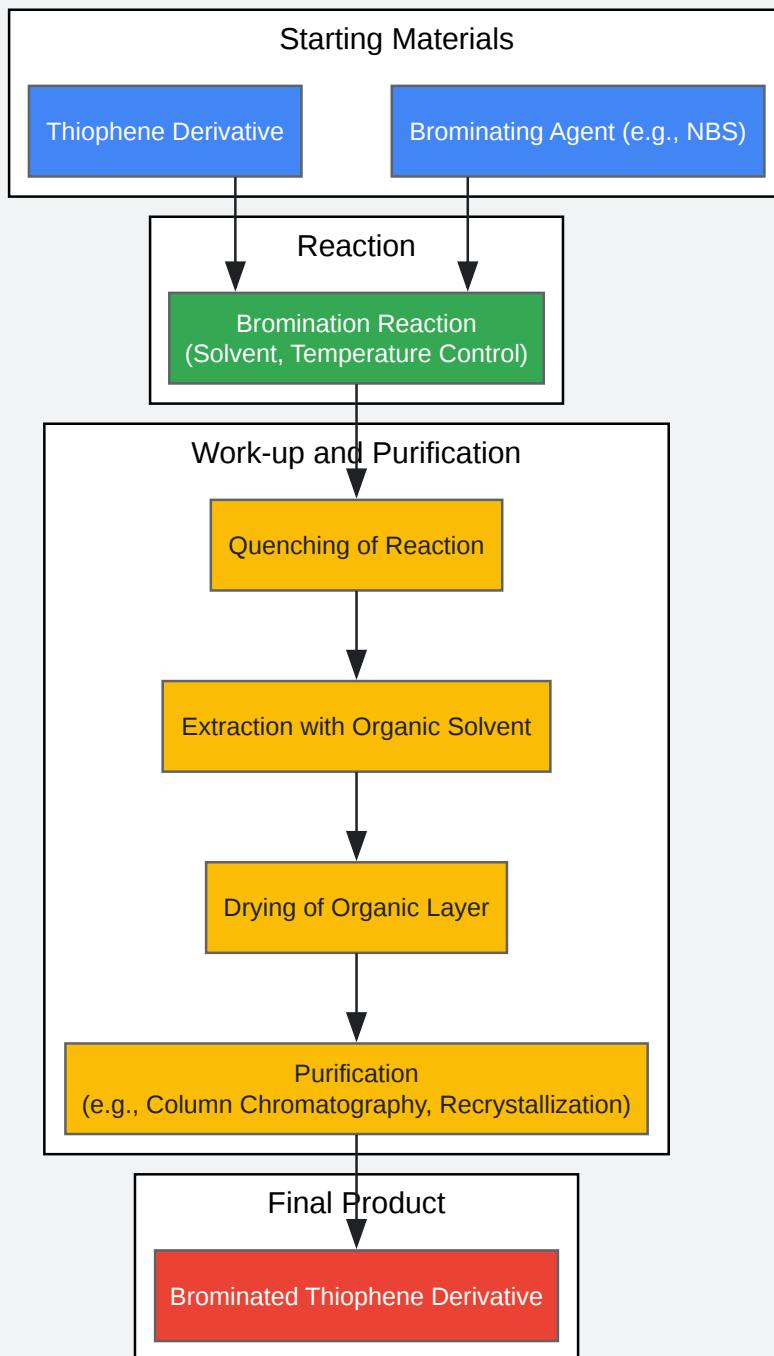
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7]

Methodology: Micro Boiling Point Determination (Thiele Tube Method)[6][8]

- Sample Preparation: A small amount of liquid **4-Bromodibenzothiophene** (if in liquid form) is placed in a small test tube or fusion tube.
- Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid.[6]
- Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The Thiele tube is designed to ensure uniform heating.[8]
- Heating and Observation: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges from the capillary.[6][8]
- Data Recording: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

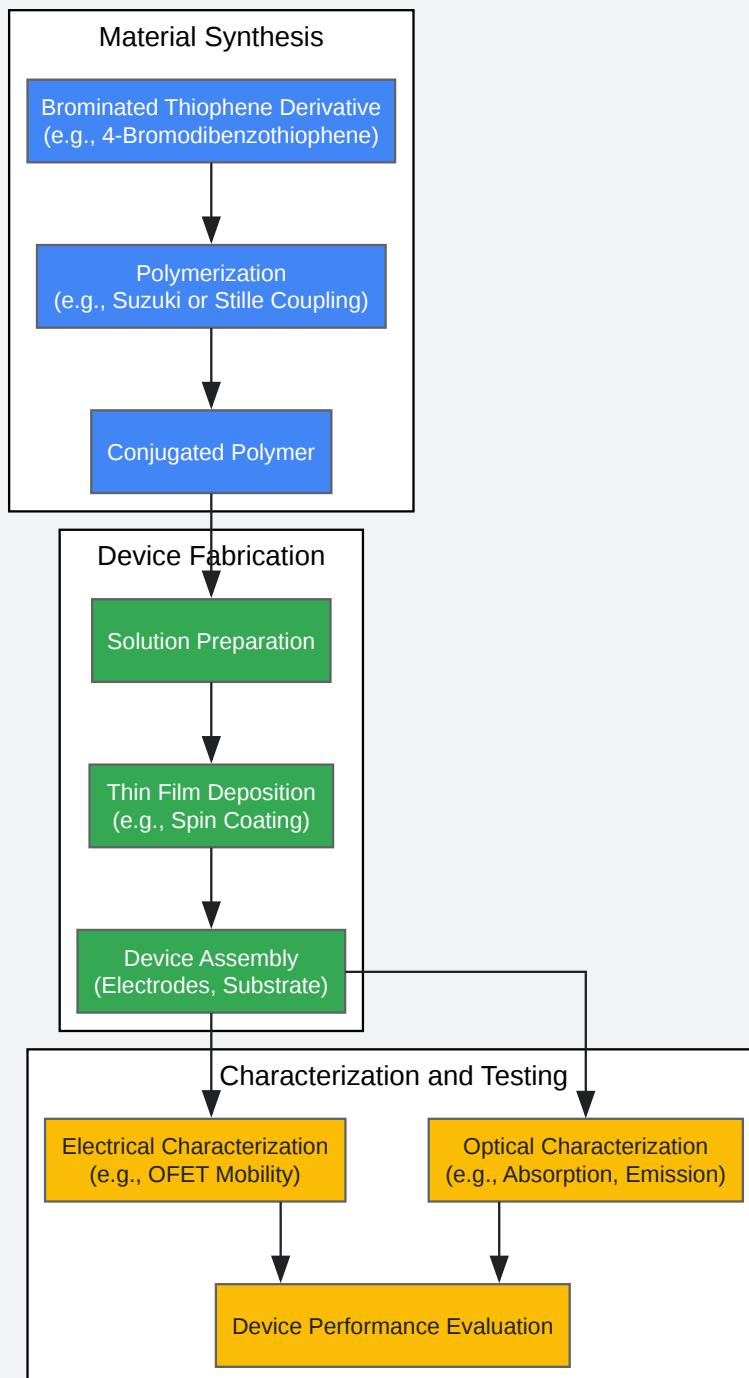
Solubility provides insights into the intermolecular forces of a compound and is crucial for reaction setup, purification, and formulation.

Methodology: Qualitative Solubility Testing[9][10]


- Sample and Solvent Preparation: A small, measured amount of **4-Bromodibenzothiophene** (e.g., 10 mg) is placed in a test tube.
- Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL) is added to the test tube.[9]

- Observation: The mixture is agitated or sonicated to facilitate dissolution. The sample is observed to determine if it dissolves completely, partially, or not at all at room temperature.
- Heating (Optional): If the compound is insoluble at room temperature, the mixture can be gently heated to observe any change in solubility.
- Systematic Testing: This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, toluene, hexane) to create a solubility profile.

Visualizations


The following diagrams, created using the DOT language, illustrate logical workflows relevant to the synthesis and application of brominated thiophene derivatives like **4-Bromodibenzothiophene**.

General Synthesis Workflow for Brominated Thiophene Derivatives

[Click to download full resolution via product page](#)

Caption: General Synthesis Workflow for Brominated Thiophene Derivatives.

Logical Workflow for Application in Organic Electronics

[Click to download full resolution via product page](#)

Caption: Logical Workflow for Application in Organic Electronics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromodibenzothiophene | C₁₂H₇BrS | CID 458352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. researchgate.net [researchgate.net]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 4-Bromodibenzothiophene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267965#4-bromodibenzothiophene-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com